5-HT2A vs. 5-HT2C Binding Affinity
2C-TFM exhibits high-affinity binding to both 5-HT2A and 5-HT2C receptors. While it demonstrates potent agonist activity at both subtypes, it exhibits a measurable affinity preference for the 5-HT2C receptor. Reported functional activation affinity (Kaff) values are 165 nM for 5-HT2A and 32 nM for 5-HT2C, yielding a 5.2-fold selectivity in favor of 5-HT2C over 5-HT2A in this functional assay system [1].
| Evidence Dimension | Receptor subtype activation affinity (Kaff) |
|---|---|
| Target Compound Data | Kaff = 165 nM (5-HT2A); Kaff = 32 nM (5-HT2C) |
| Comparator Or Baseline | Target compound itself across two receptor subtypes (5-HT2A vs. 5-HT2C) |
| Quantified Difference | 5.2-fold higher affinity for 5-HT2C over 5-HT2A (32 nM vs. 165 nM) |
| Conditions | Functional agonist assay measuring receptor activation, referenced by vendor technical datasheets for the compound. |
Why This Matters
This quantifies the compound's intrinsic receptor subtype bias within the 5-HT2 family, which is essential for experimental design requiring differential activation of 5-HT2C vs. 5-HT2A pathways.
- [1] GlpBio. (n.d.). 2C-TFM (hydrochloride). Analytical Reference Standard. View Source
